4-methyl-1H-pyrazole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

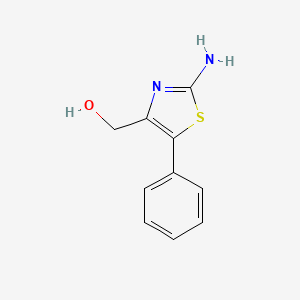

4-methyl-1H-pyrazole-5-carbaldehyde, commonly referred to as MCP, is a versatile compound with a wide range of applications in the scientific research and pharmaceutical industries. MCP is a cyclic aldehyde which is composed of an aromatic ring and a methyl group attached to the pyrazole ring. It is a colorless crystalline solid with a melting point of 59-60°C and a boiling point of 128-130°C. MCP has a low toxicity and is generally regarded as non-hazardous.

Applications De Recherche Scientifique

Synthesis of Pyrazole Derivatives

4-methyl-1H-pyrazole-5-carbaldehyde has been utilized as a starting material for the synthesis of a range of pyrazole derivatives. These derivatives are prepared through various chemical reactions, including condensation, cyclocondensation, and the Vilsmeier-Haack reaction, to produce compounds with potential biological activities. For example, Xu and Shi (2011) discussed the synthesis and crystal structure of a new pyrazole derivative, highlighting its structural characteristics through X-ray diffraction analysis (Cunjin Xu & Yan-Qin Shi, 2011). Similarly, Attaryan et al. (2012) explored the synthesis, structure, and properties of pyrazole-4-carbaldehyde oximes, demonstrating the anti configuration of these compounds through crystallography (O. S. Attaryan et al., 2012).

Development of Bioactive Compounds

Significant efforts have been made to develop bioactive compounds from this compound. El-Naggar et al. (2020) described the synthesis of a series of compounds derived from this aldehyde, which showed potent inhibitory activities against 5α-reductase and aromatase, suggesting potential therapeutic applications in diseases related to these enzymes (Mohamed El-Naggar et al., 2020). Another study by Prasath et al. (2015) reported on the efficient ultrasound-assisted synthesis of quinolinyl chalcones containing a pyrazole group, which exhibited promising antimicrobial properties (R. Prasath et al., 2015).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant activities of compounds synthesized from this compound have been a subject of intense research. Bhat et al. (2016) synthesized a new series of compounds and evaluated their in vitro antibacterial, antifungal, and antioxidant activities. Some of these compounds displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities (Manjunatha Bhat et al., 2016).

Crystallographic Studies

Crystallographic studies of derivatives of this compound have provided valuable insights into their molecular structures and potential intermolecular interactions. For instance, Trilleras et al. (2014) investigated the crystal structure of a specific derivative, which highlighted the importance of π-π stacking interactions and hydrogen bonding in the formation of crystalline structures (Jorge Trilleras et al., 2014).

Safety and Hazards

Orientations Futures

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, the synthesis of structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various biological targets . For instance, pyrazole derivatives have been reported to show a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .

Mode of Action

It’s known that pyrazole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For example, some pyrazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic pathways in which these enzymes are involved .

Biochemical Pathways

Pyrazole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets .

Result of Action

Similar compounds have been reported to have various biological effects, such as antimicrobial and anticancer activities .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially affect the action of similar compounds .

Propriétés

IUPAC Name |

4-methyl-1H-pyrazole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-6-7-5(4)3-8/h2-3H,1H3,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHLFPJZIBXEVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-7-(2-fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514858.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]bicyclo[2.2.2]octane-2-carboxamide](/img/structure/B2514864.png)

![tert-butyl N-{3-[(6-chloropyridin-3-yl)formamido]propyl}carbamate](/img/structure/B2514871.png)

![N-([2,2'-bifuran]-5-ylmethyl)thiophene-3-carboxamide](/img/structure/B2514872.png)

![2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2514874.png)

![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2514877.png)

![1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2514879.png)